Cas no 2649070-06-2 (2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid)

2-Ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid is a specialized amino acid derivative designed for peptide synthesis applications. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating controlled peptide chain elongation. The compound features a sterically hindered 2-ethyl-2-methylbutanoyl moiety, which can influence conformational stability in synthetic peptides. Its pyrrolidine-2-carboxylic acid backbone contributes to secondary structure modulation, making it useful for studying peptide folding and bioactivity. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), where high purity and reliable reactivity are critical. Suitable for research applications requiring precise molecular design, it offers compatibility with standard Fmoc-based protocols.
2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid structure
2649070-06-2 structure
Product name:2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid
CAS No:2649070-06-2
MF:C27H32N2O5
MW:464.553387641907
CID:5960529
PubChem ID:165805282

2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid
    • 2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
    • 2649070-06-2
    • EN300-1506314
    • Inchi: 1S/C27H32N2O5/c1-4-26(3,23(30)29-16-10-15-27(29,5-2)24(31)32)28-25(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,4-5,10,15-17H2,1-3H3,(H,28,33)(H,31,32)
    • InChI Key: CLBJXGIHGUTEBG-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCCC1(C(=O)O)CC

Computed Properties

  • Exact Mass: 464.23112213g/mol
  • Monoisotopic Mass: 464.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 95.9Ų

2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1506314-250mg
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1506314-10000mg
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1506314-10.0g
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
10g
$14487.0 2023-06-05
Enamine
EN300-1506314-500mg
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1506314-5.0g
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
5g
$9769.0 2023-06-05
Enamine
EN300-1506314-0.05g
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1506314-2.5g
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1506314-0.5g
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1506314-50mg
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1506314-1000mg
2-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]pyrrolidine-2-carboxylic acid
2649070-06-2
1000mg
$3368.0 2023-09-27

2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid Related Literature

Additional information on 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid

Comprehensive Analysis of 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid (CAS No. 2649070-06-2)

In the rapidly evolving field of peptide synthesis and pharmaceutical research, 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid (CAS No. 2649070-06-2) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a pivotal role in solid-phase peptide synthesis (SPPS), a technique widely adopted for developing therapeutic peptides, diagnostics, and biomaterials. Its unique structural features, including the 2-ethyl-2-methylbutanoyl moiety and pyrrolidine-2-carboxylic acid backbone, contribute to its versatility in modern drug discovery.

The growing demand for peptide-based therapeutics has propelled research into advanced building blocks like this compound. With the global peptide drug market projected to exceed $50 billion by 2028, researchers are actively investigating Fmoc-protected intermediates that offer improved coupling efficiency and reduced racemization. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this molecule provides exceptional stability during synthesis while allowing mild deprotection conditions, addressing one of the most searched challenges in peptide chemistry forums: "how to improve Fmoc deprotection efficiency".

Structural analysis reveals that the 2-methylbutanoyl side chain introduces steric effects that influence both the compound's reactivity and the conformational properties of resulting peptides. This characteristic has drawn attention from researchers working on peptide stapling techniques, a hot topic in drug development circles. The compound's CAS No. 2649070-06-2 serves as a crucial identifier in patent literature and regulatory documentation, particularly for institutions developing next-generation peptide therapeutics targeting metabolic disorders and oncology applications.

From a synthetic chemistry perspective, this compound addresses several frequently asked questions in organic synthesis communities, such as "best Fmoc-amino acids for difficult sequences" and "reducing epimerization in peptide coupling". The pyrrolidine ring contributes to secondary structure induction in peptides, making it valuable for creating helix-stabilized peptide motifs - a subject of numerous recent publications. Analytical data (HPLC, MS) typically shows high purity (>98%) for commercial batches, meeting the stringent requirements of current Good Manufacturing Practice (cGMP) standards for pharmaceutical intermediates.

The compound's applications extend beyond traditional peptide synthesis. Recent studies highlight its utility in developing peptide-drug conjugates (PDCs) and targeted drug delivery systems, areas generating substantial interest in medicinal chemistry. Its compatibility with automated synthesizers and microwave-assisted peptide synthesis (MAPS) protocols positions it as a valuable tool for high-throughput production - answering another common search query: "Fmoc-amino acids for automated peptide synthesis". Storage typically recommended at -20°C under inert atmosphere ensures long-term stability of this light-sensitive compound.

Quality control parameters for CAS No. 2649070-06-2 generally include rigorous testing for residual solvents, heavy metals, and enantiomeric purity - concerns frequently raised in pharmaceutical industry forums. The compound's chiral centers at both the pyrrolidine and 2-methylbutanoyl positions make optical purity verification essential, typically performed via chiral HPLC or polarimetry. These quality measures address the trending search term "how to validate Fmoc-amino acid purity" among quality assurance professionals.

Emerging research directions utilizing this compound include its incorporation into macrocyclic peptides and peptidomimetics - subjects dominating recent peptide conferences. The ethyl-methyl substitution pattern on the butanoyl group offers unique opportunities for structure-activity relationship (SAR) studies, particularly in developing GPCR-targeting peptides. This aligns with industry's focus on "designing conformationally constrained peptides", a phrase showing increased search volume in scientific databases.

From an environmental standpoint, the compound's synthesis follows principles of green chemistry, with many manufacturers adopting solvent recovery systems and catalytic methods to minimize waste - responding to growing concerns about "sustainable peptide synthesis". The Fmoc protection strategy itself represents an advancement over older methods due to its avoidance of harsh acidolytic conditions, reducing hazardous waste generation compared to Boc chemistry approaches.

In conclusion, 2-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpyrrolidine-2-carboxylic acid (CAS No. 2649070-06-2) stands at the intersection of multiple cutting-edge research areas in peptide science. Its structural features address current challenges in peptide stability, synthetic efficiency, and conformational control, while its applications span from traditional medicinal chemistry to innovative drug delivery platforms. As the pharmaceutical industry continues to embrace peptide therapeutics, compounds like this will remain essential tools for researchers addressing some of the most pressing questions in modern drug development.

Recommend Articles

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd